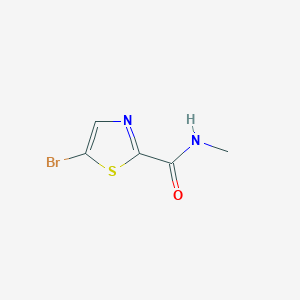
N-(4-(1H-tetrazol-1-yl)phenyl)-1-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(4-(1H-tetrazol-1-yl)phenyl)-1-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide" is a chemical entity that appears to be designed for biological activity, given its structural features which include a tetrazole ring, a piperidine moiety, and an amide linkage. These structural motifs are commonly found in medicinal chemistry due to their potential interactions with biological targets.
Synthesis Analysis
The synthesis of compounds related to the one typically involves the formation of the tetrazole ring, the piperidine ring, and the amide bond. In the context of antiallergic agents, the synthesis of N-tetrazolylpyridinecarboxamides has been reported, where the tetrazolylcarbamoyl group is essential for activity and is positioned at the 2-position of the pyridine nucleus . Although the exact synthesis of the compound is not detailed in the provided papers, it can be inferred that a similar approach may be employed, with modifications to incorporate the specific phenyl and piperidine substituents.
Molecular Structure Analysis
The molecular structure of the compound includes several pharmacophores: the tetrazole ring, which is a bioisostere for the carboxylic acid group and can engage in hydrogen bonding; the piperidine ring, which is a common structural motif in drug molecules that can provide conformational rigidity; and the amide linkage, which can also participate in hydrogen bonding and is key for the stability and orientation of the molecule. The presence of these features suggests that the compound may have been designed to optimize interactions with a biological target, potentially enhancing its potency and selectivity.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis and potential metabolism of such compounds would likely include amide bond formation and possibly aromatic substitutions. The tetrazole ring is known for its participation in click chemistry reactions, which are often used in drug discovery for the rapid assembly of new compounds. The piperidine ring can undergo various reactions, including alkylation and acylation, which can be used to modify the compound's properties. The provided papers do not detail specific reactions for the compound , but the structural motifs present suggest a range of possible chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. The tetrazole ring imparts acidic properties, which can affect the compound's solubility and permeability. The piperidine ring can exist in different conformations, which may influence the compound's ability to cross biological membranes. The amide bond typically contributes to the compound's stability and can affect its overall conformation. The presence of the dimethylphenyl group suggests lipophilic character, which can also impact the compound's pharmacokinetic profile. The exact properties of the compound would need to be determined experimentally, but the structural features provide clues to its potential behavior.
Wissenschaftliche Forschungsanwendungen
Synthesis Methodologies and Chemical Properties
Synthetic Pathways to Heterocyclic Compounds
Research in the synthesis of substituted pyrazolo[4,3-c]pyridine-3-ols and related novel fused heterobicycles has been explored. These synthetic pathways involve the utilization of substituted piperidine carboxamides as intermediates or related structures, showcasing the versatility of these compounds in generating biologically active heterocycles (Karthikeyan, Vijayakumar, & Sarveswari, 2014).
Design and Biological Evaluation of Derivatives
Another aspect of research involves the design, synthesis, and biological evaluation of thiazole-aminopiperidine hybrid analogues as novel Mycobacterium tuberculosis GyrB inhibitors. This indicates the potential of these compounds in contributing to the development of new therapeutic agents against bacterial infections (Jeankumar et al., 2013).
Antitumor and Antioxidant Activities
Cyanoacetamide derivatives, including those incorporating piperidine motifs, have been synthesized and evaluated for their antitumor and antioxidant activities. Such studies highlight the potential of these compounds in medicinal chemistry and drug discovery efforts focused on cancer and oxidative stress-related diseases (Bialy & Gouda, 2011).
Polyamide Synthesis Incorporating Nucleobases
Research on the synthesis of polyamides containing nucleobases such as uracil and adenine demonstrates the utility of compounds related to the given chemical structure in material science. These polyamides, synthesized from intermediates resembling the queried compound, show potential in the development of biomaterials (Hattori & Kinoshita, 1979).
Eigenschaften
IUPAC Name |
1-[2-(2,4-dimethylanilino)-2-oxoethyl]-N-[4-(tetrazol-1-yl)phenyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N7O2/c1-16-3-8-21(17(2)13-16)26-22(31)14-29-11-9-18(10-12-29)23(32)25-19-4-6-20(7-5-19)30-15-24-27-28-30/h3-8,13,15,18H,9-12,14H2,1-2H3,(H,25,32)(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXMWVEIQOHNBGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2CCC(CC2)C(=O)NC3=CC=C(C=C3)N4C=NN=N4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Chloro-2-(3-hydroxypropyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3016471.png)


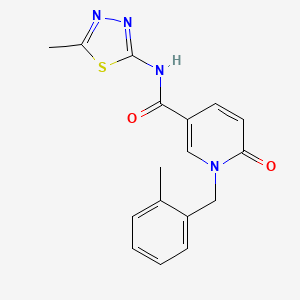
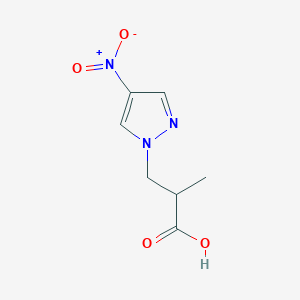
![Ethyl 7-methyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B3016479.png)
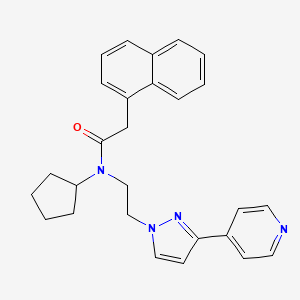

![3,4-dichloro-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B3016483.png)
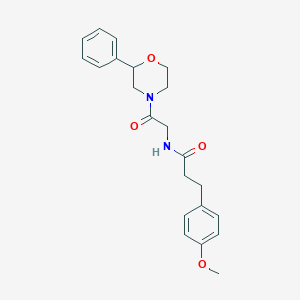
![(3-Methoxyphenyl)-[3-(3-methylimidazol-4-yl)piperidin-1-yl]methanone;hydrochloride](/img/structure/B3016486.png)
![(Z)-methyl 2-(2-((4-(N-ethyl-N-phenylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3016488.png)
